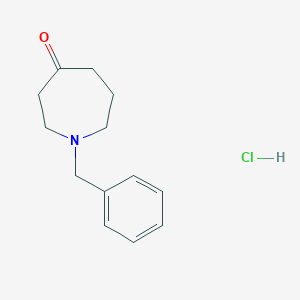

1-Benzylazepan-4-one hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-benzylazepan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIICJDDSIMWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517342 | |

| Record name | 1-Benzylazepan-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-76-0 | |

| Record name | 4H-Azepin-4-one, hexahydro-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylazepan-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylazepan 4 One Hydrochloride

Strategic Approaches to Azepanone Ring Construction

The construction of the azepanone ring system presents a unique challenge to synthetic chemists due to the entropic and enthalpic barriers associated with forming medium-sized rings. nih.gov Overcoming these challenges has led to the development of sophisticated strategies, primarily categorized as ring expansion reactions and de novo cyclization reactions.

Ring Expansion Reactions from Piperidine (B6355638) Precursors

Ring expansion reactions provide a powerful method for converting readily available six-membered piperidine rings into the less common seven-membered azepane framework. nih.gov These transformations leverage the stability of the piperidine precursor to facilitate a controlled one-carbon insertion and rearrangement.

A classic and effective method for the one-carbon ring expansion of cyclic ketones is the reaction with diazo compounds, such as ethyl diazoacetate, often catalyzed by a Lewis acid. documentsdelivered.com This transformation, a variant of the Tiffeneau–Demjanov rearrangement, can be applied to a 1-benzyl-4-piperidone precursor.

The reaction is initiated by the activation of the piperidone carbonyl group by a Lewis acid, which is then attacked by the nucleophilic diazo compound. This is followed by the loss of dinitrogen gas and the migratory insertion of the carbenoid carbon into the ring. The regioselectivity of the migration of one of the α-carbons determines the final product. For a symmetrical ketone like 1-benzyl-4-piperidone, only one ring-expanded product, 1-benzylazepan-4-one (B111387), is possible.

A study on the ring expansion of methyl 3-oxopiperidine-1-carboxylate with ethyl diazoacetate highlights the viability of this approach for piperidone systems. documentsdelivered.com The reaction proceeds by forming an intermediate which, upon rearrangement, yields the corresponding azepanone.

Table 1: Diazoacetate-Mediated Ring Expansion of Piperidones

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Ethyl Diazoacetate (EDA) | Lewis Acid (e.g., BF₃·OEt₂) | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | documentsdelivered.comnih.gov |

| Methyl 3-oxopiperidine-1-carboxylate | Ethyl Diazoacetate (EDA) | Not specified | Ring-expanded azepanedione derivative | documentsdelivered.com |

Beyond diazo-mediated methods, several other rearrangement reactions can be employed to expand the piperidine ring. These methods often involve the generation of an electron-deficient atom adjacent to the ring, which triggers a migratory shift.

Beckmann Rearrangement : This reaction involves the acid-catalyzed rearrangement of an oxime. The oxime of 1-benzyl-4-piperidone can be prepared by reacting the ketone with hydroxylamine (B1172632). Treatment of this oxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) induces a rearrangement to form a seven-membered lactam, specifically 1-benzyl-1,4-diazepan-5-one. While this yields a lactam rather than a ketone, it is a valid pathway to an azepane-based ring structure. slideshare.net

Schmidt Reaction : The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) under acidic conditions. slideshare.net Applying this to 1-benzyl-4-piperidone would also result in the formation of the corresponding lactam, 1-benzyl-1,4-diazepan-5-one, by insertion of a nitrogen atom.

Photochemical Ring Expansion : A modern approach involves the photochemical dearomative ring expansion of nitroarenes. This strategy transforms a six-membered aromatic ring into a seven-membered azepine ring system through a singlet nitrene intermediate generated by blue light irradiation. researchgate.net While not a direct expansion of a piperidine, it represents a state-of-the-art method for creating the core azepine structure from simple aromatic precursors.

Table 2: Comparison of Alternative Ring Expansion Pathways

| Method | Precursor | Key Reagent(s) | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Beckmann Rearrangement | 1-Benzyl-4-piperidone Oxime | H₂SO₄, PPA | Nitrillium ion | Lactam (Azepan-5-one) | slideshare.net |

| Schmidt Reaction | 1-Benzyl-4-piperidone | HN₃, H₂SO₄ | Iminodiazonium ion | Lactam (Azepan-5-one) | slideshare.net |

| Photochemical Expansion | Substituted Nitroarene | P(O-i-Pr)₃, Blue Light | Singlet Nitrene | Azepine | researchgate.net |

Cyclization Reactions for Azepane Formation

De novo synthesis of the azepane ring through the cyclization of an acyclic precursor is a fundamental and versatile strategy. These methods can be broadly classified into intramolecular approaches, where a single molecule cyclizes, and multi-component strategies, where three or more molecules combine in a single pot.

Intramolecular cyclization is a common strategy for forming cyclic compounds. For 1-benzylazepan-4-one, this would involve an acyclic precursor containing the benzylamino group and a suitable chain with electrophilic and nucleophilic centers poised for ring closure.

Dieckmann Condensation : This is an intramolecular Claisen condensation of a diester to form a β-keto ester. A plausible route to 1-benzylazepan-4-one would start with the alkylation of benzylamine (B48309) with two different halo-esters to create a linear diester precursor. Treatment of this diester with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) would induce cyclization to form a β-keto ester with the azepane ring. Subsequent hydrolysis and decarboxylation would yield the target 1-benzylazepan-4-one. A related synthesis of the 1-benzyl-4-piperidone precursor utilizes a Dieckmann condensation, demonstrating the feasibility of this approach. google.comgoogle.com

Aza-Prins Cyclization : Modern methods include the silyl-aza-Prins cyclization, which can be used to construct tetrahydroazepine rings. nih.gov This reaction involves the acid-catalyzed cyclization of an amine containing an allylsilane moiety onto an aldehyde. By carefully choosing the starting materials, this method can be adapted to form substituted azepane systems. researchgate.net

Radical Cyclization : Nitrogen-centered radical cyclizations offer another pathway. These reactions can be initiated by photoredox catalysis under mild conditions, allowing for the formation of nitrogen-containing heterocycles. acs.org The selectivity for forming a seven-membered ring (7-endo-trig) versus a smaller ring can be controlled by the substrate design.

Table 3: Intramolecular Cyclization Strategies for Azepane Formation

| Reaction | Precursor Type | Key Reagent/Catalyst | Primary Product | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | Acyclic Diester | Strong Base (e.g., KOtBu) | Cyclic β-keto ester | google.comgoogle.com |

| Silyl-Aza-Prins Cyclization | Allylsilyl Amine + Aldehyde | Lewis Acid (e.g., FeCl₃, InCl₃) | Tetrahydroazepine | nih.govresearchgate.net |

| Radical Cyclization | Unsaturated Amide | Photoredox Catalyst + Light | Saturated Azepane | acs.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of each starting material. nih.govrsc.org While often used for generating libraries of diverse and complex molecules, the principles of MCRs can be applied to the synthesis of specific heterocyclic cores like azepanes.

A direct MCR for 1-benzylazepan-4-one is not commonly reported, as MCRs typically yield more highly substituted products. However, conceptual strategies can be designed. For instance, a rhodium-catalyzed [5+2] annulation between a vinyl-substituted species and a three-atom nitrogen-containing component could theoretically construct the seven-membered ring in one step. acs.org

Another example is the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. While typically yielding α-acylamino amides, with a cleverly designed di-functional starting material, a subsequent cyclization step could lead to the formation of a heterocyclic ring like an azepane. nih.gov

Table 4: Conceptual Multi-component Approaches to Azepane Cores

| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Core Structure | Reference |

|---|---|---|---|---|---|---|

| Rh-catalyzed [5+2] Annulation | Vinylcyclopropane | Aziridine (B145994) | - | [Rh(I)] catalyst | Azepane | acs.org |

| Ugi 4-CR / Post-cyclization | Aldehyde | Amine | Carboxylic Acid | Isocyanide / then cyclization conditions | Substituted Lactam | nih.gov |

Synthesis of Key Precursors and Intermediates, such as N-Benzyl-4-piperidone

The synthesis of 1-benzylazepan-4-one hydrochloride often begins with the preparation of crucial building blocks. One such key intermediate is N-benzyl-4-piperidone, a six-membered heterocyclic ketone. While not a direct precursor to the azepane ring in all synthetic routes, its synthesis methodologies offer insights into the N-benzylation step. Furthermore, azepan-4-one (B24970) itself is a pivotal, more direct precursor.

N-Benzyl-4-piperidone: This compound can be synthesized through several established routes. One common industrial method involves a multi-step sequence starting from benzylamine and an acrylic ester, such as methyl acrylate. google.com This process includes a 1,4-addition (Michael addition), followed by a Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation. google.com Another efficient approach is the direct N-alkylation of 4-piperidone (B1582916) hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate.

A patented method details a process suitable for industrial production starting from benzylamine and an acrylic ester in an alcohol-based organic solvent. The reaction is heated, and after completion, the excess reagents and solvent are recovered through distillation. This is followed by a condensation reaction using an organic base and a final purification by reduced-pressure distillation to yield N-benzyl-4-piperidone with high purity. google.com

| Starting Materials | Key Reactions | Reagents & Conditions | Reported Yield | Reference |

| Benzylamine, Methyl Acrylate | Michael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | 1. Alcohol solvent, 50-60°C; 2. Toluene (B28343), Organic Base, 50-85°C; 3. Acid, Catalyst, 60-85°C | Good | google.com |

Azepan-4-one: The direct precursor to the final compound is azepan-4-one. nih.gov This seven-membered cyclic ketone serves as the scaffold onto which the benzyl group is installed. Its synthesis can be accomplished through various ring-forming methodologies, including the cyclization of linear amino esters or ketones. The availability of azepan-4-one is critical for a convergent and efficient synthesis of the target hydrochloride salt.

Specific Reaction Sequences and Optimized Protocols

The assembly of this compound from its precursors involves a series of specific and optimized chemical transformations. These include the introduction of the N-benzyl group, the formation of the ketone functional group, and the final salt formation.

The most direct strategy for synthesizing 1-benzylazepan-4-one is the N-alkylation of the azepan-4-one core. nih.gov This transformation involves the formation of a carbon-nitrogen bond between the secondary amine of the azepane ring and the benzylic carbon.

The reaction is typically carried out by treating azepan-4-one with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The base, commonly an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic amine (e.g., triethylamine), serves to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the substitution reaction. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion while minimizing side reactions. For instance, studies on the benzylation of similar nitrogen heterocycles have shown that such reactions can proceed to completion under mild conditions. mdpi.com

| Substrate | Reagent | Base | Solvent | Conditions | Product |

| Azepan-4-one | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temperature to 60°C, 12-24h | 1-Benzylazepan-4-one |

An alternative synthetic approach involves the formation of the ketone functional group at a later stage through functional group interconversion. A common strategy is the oxidation of the corresponding secondary alcohol, 1-benzylazepan-4-ol (B25459). This precursor alcohol can be synthesized first, and then oxidized to the desired ketone.

A variety of modern oxidation reagents can be employed for this transformation, with the choice depending on factors like substrate tolerance, desired selectivity, and scalability. Common methods include Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high efficiency in converting secondary alcohols to ketones. acs.org Other catalytic methods using transition metals like ruthenium or chromium in the presence of a co-oxidant also provide effective routes. The existence of the precursor 1-(1-benzylazepan-4-yl)ethanol in chemical databases suggests that pathways involving alcohol intermediates are synthetically accessible. nih.gov

Furthermore, advanced cycloaddition reactions can directly yield a functionalized azepinone core. For example, a rhodium-catalyzed (4+3)-cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles has been reported for the construction of azepinone products, directly installing the ketone moiety during the ring-formation step. acs.org

The final step in the synthesis is the conversion of the free base, 1-benzylazepan-4-one, into its hydrochloride salt. This transformation is crucial as the salt form generally exhibits improved stability, crystallinity, and solubility in aqueous media, which are desirable properties for a chemical compound.

The hydrochlorination is typically achieved by treating a solution of the purified 1-benzylazepan-4-one base with hydrochloric acid. The acid can be introduced in various forms, such as a solution in an organic solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) or as gaseous hydrogen chloride bubbled through the solution. The choice of solvent for this procedure is critical to facilitate the precipitation of the hydrochloride salt. Anhydrous, non-polar, or weakly polar solvents like diethyl ether, ethyl acetate (B1210297), or acetone (B3395972) are often used. Upon addition of HCl, the hydrochloride salt typically precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Process Chemistry Considerations for Scalable Synthesis

Moving a synthesis from the laboratory bench to an industrial scale requires careful consideration of various factors to ensure the process is safe, cost-effective, and reproducible.

Solvent and Reagent Selection in Preparative Chemistry

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester. core.ac.ukyoutube.commasterorganicchemistry.comyoutube.com For the synthesis of 1-benzylazepan-4-one, the precursor is typically a diethyl ester of a substituted heptanedioic acid bearing a benzylamino group. The choice of base and solvent is critical for the success of this cyclization.

Strong bases such as sodium ethoxide and potassium tert-butoxide are commonly employed to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. google.comresearchgate.net The selection between these bases can significantly impact the reaction outcome. Potassium tert-butoxide is often reported to give higher yields compared to sodium ethoxide in similar condensations. google.com The choice of solvent is equally important. Non-polar aprotic solvents like toluene and xylene are frequently used, as they facilitate the removal of the alcohol byproduct (ethanol in the case of ethyl esters) by azeotropic distillation, which drives the equilibrium towards the product. google.com The use of anhydrous conditions is crucial to prevent hydrolysis of the esters and the β-ketoester product. researchgate.net Some modern approaches have even explored solvent-free conditions, which can offer environmental and economic advantages.

Following the cyclization, the resulting β-keto ester, ethyl 1-benzyl-4-oxoazepane-3-carboxylate, undergoes hydrolysis and decarboxylation to yield 1-benzylazepan-4-one. This step is typically carried out under acidic or basic conditions, followed by heating. The choice of acid or base for this step can influence the reaction time and the purity of the final product.

The final step is the formation of the hydrochloride salt, which is achieved by treating the 1-benzylazepan-4-one base with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and ether.

| Parameter | Solvent/Reagent | Impact on Reaction | Reference |

| Base for Cyclization | Sodium Ethoxide | Standard base for Dieckmann condensation. | google.com |

| Potassium tert-Butoxide | Often provides higher yields compared to sodium ethoxide. | google.com | |

| Sodium Hydride | A strong, non-alkoxide base that can be used to avoid transesterification. | researchgate.net | |

| Solvent for Cyclization | Toluene | Allows for azeotropic removal of alcohol byproduct, driving the reaction forward. | google.com |

| Xylene | Similar to toluene, with a higher boiling point for reactions requiring more energy. | google.com | |

| Dimethylformamide (DMF) | A polar aprotic solvent that can be used in certain Dieckmann reactions. | google.com | |

| Hydrolysis/Decarboxylation | Acidic (e.g., HCl) | Common method for hydrolysis and subsequent decarboxylation upon heating. | nih.gov |

| Basic (e.g., NaOH) | Alternative method for hydrolysis, followed by acidification and heating for decarboxylation. | ||

| Salt Formation | HCl in Ethanol/Ether | Standard procedure to precipitate the hydrochloride salt. |

Purification Strategies for High-Purity Product

Achieving a high degree of purity for this compound is paramount for its use in pharmaceutical synthesis. The primary methods for purification include recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. mnstate.edu The selection of an appropriate solvent or solvent system is crucial for effective recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. For this compound, mixed solvent systems are often employed. A common approach is to dissolve the crude product in a "good" solvent like hot ethanol and then add a "bad" solvent such as diethyl ether or diisopropyl ether until the solution becomes cloudy (the cloud point), indicating saturation. mnstate.edu Slow cooling of this saturated solution promotes the growth of well-defined, pure crystals.

Column chromatography is another powerful purification technique, particularly for removing impurities with similar solubility profiles to the desired product. nih.gov Preparative High-Performance Liquid Chromatography (prep-HPLC) can be utilized for achieving very high purity levels. warwick.ac.ukshimadzu.comnih.gov In this method, the crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A mobile phase (a single solvent or a mixture of solvents) is then used to elute the components of the mixture at different rates, allowing for their separation. The choice of the stationary and mobile phases is critical for achieving good separation. For a basic compound like 1-benzylazepan-4-one, a normal-phase silica gel column with a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or isopropanol) can be effective. For the hydrochloride salt, which is more polar, reversed-phase chromatography might be more suitable.

| Purification Method | Key Parameters | Advantages | Considerations | Reference |

| Recrystallization | Solvent system (e.g., Ethanol/Diethyl Ether), Cooling rate, Seeding | Cost-effective, scalable, can yield very pure crystals. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. | mnstate.edu |

| Column Chromatography | Stationary phase (e.g., Silica Gel), Mobile phase composition, Flow rate | High resolution, can separate complex mixtures, adaptable to various scales. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. | nih.gov |

| Preparative HPLC | Column type (Normal or Reversed-phase), Mobile phase gradient, Detection wavelength | Highest purity achievable, precise separation of closely related impurities. | Expensive equipment and solvents, limited sample loading capacity. | warwick.ac.ukshimadzu.comnih.gov |

By carefully optimizing both the synthetic conditions and the purification strategy, this compound can be produced in high yield and with the requisite purity for its intended applications.

Chemical Reactivity and Mechanistic Investigations of 1 Benzylazepan 4 One Hydrochloride

Reactions of the Azepanone Ketone Functionality

The ketone group in 1-benzylazepan-4-one (B111387) is the primary site of its chemical reactivity, allowing for a range of transformations that are fundamental in organic synthesis.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the carbonyl group in 1-benzylazepan-4-one is susceptible to attack by various nucleophiles. sigmaaldrich.com These reactions typically proceed through the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol or undergoes elimination to form a new double bond.

Grignard reagents, which are potent carbon-based nucleophiles, readily add to the carbonyl group of ketones to form tertiary alcohols after an acidic workup. miracosta.edulibretexts.orgnih.gov The reaction of 1-benzylazepan-4-one with a Grignard reagent, such as phenylmagnesium bromide, is expected to yield the corresponding tertiary alcohol, 1-benzyl-4-phenylazepan-4-ol. nih.gov The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated. miracosta.edu

Table 1: Hypothetical Grignard Reaction with 1-Benzylazepan-4-one

| Reagent | Product | Solvent | Conditions |

|---|---|---|---|

| Phenylmagnesium bromide | 1-Benzyl-4-phenylazepan-4-ol | Anhydrous Ether/THF | 1. Addition at 0 °C to rt, 2. Aqueous acidic workup (e.g., NH4Cl solution) |

This table represents expected products based on established Grignard reaction principles.

Reductive amination is a versatile method for the synthesis of amines from ketones. masterorganicchemistry.com This reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For 1-benzylazepan-4-one, reaction with a primary amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) would yield a secondary amine at the 4-position. harvard.eduorganic-chemistry.org The use of ammonia (B1221849) or an ammonia source such as ammonium (B1175870) acetate (B1210297) would lead to the formation of the primary amine, 1-benzylazepan-4-amine. harvard.edu

The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred as it is selective for the reduction of the iminium ion over the ketone starting material and is less toxic than sodium cyanoborohydride. harvard.eduorganic-chemistry.org

Table 2: Reductive Amination of 1-Benzylazepan-4-one

| Amine Source | Reducing Agent | Product |

|---|---|---|

| Methylamine | Sodium triacetoxyborohydride | N-methyl-1-benzylazepan-4-amine |

This table illustrates potential products from reductive amination based on known methodologies.

1-Benzylazepan-4-one can undergo condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. A common example is the reaction with hydroxylamine (B1172632) to form an oxime. nih.govresearchgate.netkhanacademy.org This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The resulting oxime can be a stable product or can be used as an intermediate for further transformations, such as the Beckmann rearrangement or reduction to the corresponding primary amine. organic-chemistry.org

Table 3: Condensation Reaction of 1-Benzylazepan-4-one

| Reagent | Product | Conditions |

|---|

This table shows the expected product of a condensation reaction with hydroxylamine.

Reduction Reactions to Corresponding Alcohols and Further Derivatives

The ketone functionality of 1-benzylazepan-4-one can be readily reduced to the corresponding secondary alcohol, 1-benzylazepan-4-ol (B25459). This transformation can be achieved using various reducing agents.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH4) are effective for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). mdpi.com The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon. mdpi.com

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel. mdpi.com The conditions for catalytic hydrogenation of a ketone are generally more forcing than those required for an alkene. mdpi.com

Table 4: Reduction of 1-Benzylazepan-4-one to 1-Benzylazepan-4-ol

| Reagent | Solvent | Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | Room Temperature |

This table provides common conditions for the reduction of ketones.

The resulting 1-benzylazepan-4-ol can serve as a precursor for further derivatives through reactions of the hydroxyl group.

Oxidation Reactions (e.g., Baeyer-Villiger oxidation)

The Baeyer-Villiger oxidation is a notable reaction of ketones that results in the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). sigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.gov In the case of 1-benzylazepan-4-one, this reaction would yield the corresponding seven-membered lactone, 1-benzyl-1,5-oxazocan-6-one.

This oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The mechanism involves the nucleophilic addition of the peroxy acid to the ketone, forming a Criegee intermediate. This is followed by the migratory insertion of one of the alpha-carbons. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For unsymmetrical ketones, the more substituted carbon atom preferentially migrates. In the case of 1-benzylazepan-4-one, the migration of the more substituted C5 methylene (B1212753) group is expected.

Table 5: Baeyer-Villiger Oxidation of 1-Benzylazepan-4-one

| Oxidant | Product | Solvent |

|---|

This table illustrates the expected outcome of the Baeyer-Villiger oxidation.

Reactivity of the N-Benzylazepane Ring System

The N-benzylazepane ring system, a core structure in various pharmacologically active compounds, exhibits a range of chemical reactivities that are crucial for its synthesis and functionalization. nih.gov The seven-membered azepane ring provides a unique three-dimensional chemical space compared to the more common five- and six-membered pyrrolidine (B122466) and piperidine (B6355638) rings. acs.orgacs.org

Transformations at the Nitrogen Atom (e.g., N-debenzylation, N-alkylation)

N-Debenzylation:

The removal of the N-benzyl group is a key transformation in the synthesis of various azepane derivatives. researchgate.net One of the most established methods for N-debenzylation is catalytic hydrogenolysis over a palladium catalyst. ox.ac.uk However, this method can be incompatible with other functional groups that are also susceptible to reduction. researchgate.net

Alternative methods for N-debenzylation have been developed to overcome these limitations. For instance, oxidative N-debenzylation can be achieved using various reagents. Cytochrome P450 enzymes can catalyze the oxidative N-debenzylation of N-benzylamines through an electron transfer mechanism, forming a radical cation intermediate that subsequently leads to the cleavage of the C-N bond. researchgate.net Chemical oxidizing agents have also been employed for this purpose. ox.ac.uk

A notable method involves the use of potassium tert-butoxide and oxygen in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The proposed mechanism for this reaction involves the formation of a benzylic anion, which is then oxidized. researchgate.net Another approach utilizes N-iodosuccinimide (NIS) to effect debenzylation, where the reaction can be tuned to achieve either mono- or di-N-debenzylation depending on the stoichiometry of NIS and the presence of water. ox.ac.uk The mechanism is thought to proceed through the formation of a benzyliminium ion. ox.ac.uk Furthermore, a combination of a palladium catalyst with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov

N-Alkylation:

The nitrogen atom of the azepane ring can be readily alkylated to introduce various substituents. scispace.com A common method for N-alkylation involves the reaction of the secondary amine with an alkyl halide, such as benzyl (B1604629) bromide, often in the presence of a base like sodium hydride or triethylamine. researchgate.netrsc.org For instance, the N-benzylation of an azepane precursor can be achieved by reacting it with benzyl bromide. rsc.org This reaction is a fundamental step in the synthesis of N-substituted azepane derivatives. nih.gov

Ring-Opening and Rearrangement Reactions

The azepane ring can undergo various ring-opening and rearrangement reactions, leading to the formation of different cyclic and acyclic structures. These transformations are often driven by the relief of ring strain or the formation of more stable intermediates. nih.gov

The Pummerer rearrangement is a classic reaction in organosulfur chemistry where an alkyl sulfoxide rearranges to form an α-acyloxy-thioether in the presence of an acylating agent like acetic anhydride. chemeurope.comwikipedia.org This reaction proceeds through the formation of a key sulfonium (B1226848) ion intermediate. chemeurope.com While direct examples involving 1-benzylazepan-4-one hydrochloride are not prevalent in the provided search results, the principles of the Pummerer rearrangement can be applied to analogous systems. The reaction involves the acylation of the sulfoxide, followed by elimination to generate a thionium (B1214772) ion, which is then trapped by a nucleophile. wikipedia.orgnumberanalytics.com The versatility of this reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Variations of the Pummerer rearrangement exist, such as the Pummerer fragmentation, which occurs when a stable carbocation can be formed as a leaving group. chemeurope.comwikipedia.org The choice between a classical rearrangement and fragmentation depends on the stability of the potential leaving groups. chemeurope.com

Skeletal rearrangements of the azepane ring can lead to the formation of other ring systems, such as piperidines or pyrrolidines, or can be used to introduce substituents with high stereoselectivity. acs.org These rearrangements are valuable in creating molecular diversity and accessing novel chemical scaffolds. acs.orgacs.org

One strategy for skeletal editing involves ring expansion or contraction reactions. For example, dearomative ring expansion of nitroarenes has been used to synthesize polysubstituted azepanes. acs.orgacs.org Conversely, ring contraction of azepine derivatives can lead to the formation of smaller rings. rsc.org These transformations often proceed through complex mechanistic pathways involving bridged intermediates or the formation and cleavage of specific bonds within the ring system. rsc.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling the outcome of the reactions and for designing new synthetic routes.

Electron Flow and Transition State Analysis

The reactivity of the N-benzylazepane system is governed by the flow of electrons during the reaction and the stability of the transition states. For instance, in N-debenzylation reactions, the mechanism often involves the formation of an intermediate where the nitrogen atom's lone pair plays a crucial role. In the case of oxidative N-debenzylation, the initial step is an electron transfer from the nitrogen to the oxidizing agent, leading to a radical cation. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying these mechanisms. researchgate.net DFT calculations can be used to model the transition states of reactions, providing insights into the energy barriers and the geometries of the intermediates. nih.gov This information helps in understanding the factors that control the regioselectivity and stereoselectivity of the reactions. For example, conformational analysis of the azepane ring using high-level electronic structure calculations has shown that the twist-chair conformation is the most stable. nih.gov The transition states in many azepane reactions are often associated with a chair conformation. nih.gov

The electron flow in rearrangements like the Pummerer rearrangement is well-defined, starting with the acylation of the sulfoxide and proceeding through a cationic thial intermediate. wikipedia.org The nature of the substituents on the azepane ring can significantly influence the stability of these intermediates and, consequently, the reaction pathway. numberanalytics.com

Kinetic Studies of Reaction Rates

The study of reaction kinetics for this compound is crucial for understanding its chemical behavior and for optimizing reaction conditions for its transformation. While specific kinetic data for this exact compound is not extensively available in publicly accessible literature, we can infer the types of kinetic studies and expected results based on the reactivity of similar N-substituted azepanones and related ketones.

Kinetic studies would typically involve monitoring the concentration of the reactant (this compound) or the formation of a product over time under various conditions. This is often achieved using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained allows for the determination of the reaction order, rate constant (k), and activation energy (Ea).

A key reaction of the ketone moiety in 1-benzylazepan-4-one is its reduction to the corresponding alcohol, 1-benzylazepan-4-ol. The rate of this reduction would be expected to follow a pseudo-first-order kinetics with respect to the azepanone, particularly when a large excess of the reducing agent is used. The rate equation can be expressed as:

Rate = k[this compound]

The rate constant, k, would be influenced by several factors, including temperature, solvent, and the nature and concentration of the reducing agent. For instance, the use of a more potent reducing agent would lead to a larger rate constant and a faster reaction.

To illustrate the type of data that would be generated from such a study, a hypothetical data table for the reduction of this compound is presented below.

Illustrative Data for the Reduction of this compound

| Temperature (°C) | Initial Concentration (mol/L) | Rate Constant (k) (s⁻¹) |

|---|---|---|

| 25 | 0.1 | 0.001 |

| 35 | 0.1 | 0.0025 |

Another important aspect to consider is the influence of the hydrochloride salt form. The protonated nitrogen atom could potentially influence the reactivity of the ketone group through electronic effects or by affecting the solubility and aggregation state of the molecule in different solvents. Kinetic studies comparing the reactivity of the hydrochloride salt with its free base (1-benzylazepan-4-one) would provide valuable insights into the role of the protonated amine.

Role of Catalysis in Azepanone Reactivity (e.g., gold catalysis, transition metal catalysis)

Catalysis plays a pivotal role in enhancing the reactivity and selectivity of transformations involving this compound. The presence of both a ketone and a tertiary amine offers multiple sites for catalytic intervention.

Transition Metal Catalysis

Transition metal catalysts are widely employed for various organic transformations. In the context of 1-benzylazepan-4-one, transition metal catalysis is particularly relevant for hydrogenation reactions. The catalytic hydrogenation of the ketone to an alcohol is a common and efficient process. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are often used for this purpose. epa.gov The general mechanism involves the adsorption of hydrogen gas and the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. libretexts.org

The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to either the cis or trans alcohol isomer. While specific studies on 1-benzylazepan-4-one are limited, research on related substituted azepanones has demonstrated the ability to control diastereoselectivity through careful selection of the catalyst and reaction parameters. researchgate.netacs.org

Furthermore, the benzyl group attached to the nitrogen is susceptible to hydrogenolysis, a reaction also catalyzed by transition metals like palladium. This reaction would cleave the benzyl group, yielding azepan-4-one (B24970). The selectivity between ketone reduction and N-debenzylation can be tuned by the choice of catalyst and conditions. For example, some catalysts may favor ketone reduction while leaving the benzyl group intact. nih.gov

The following table provides an illustrative overview of how different transition metal catalysts might influence the reaction of 1-benzylazepan-4-one.

Illustrative Catalytic Hydrogenation of 1-Benzylazepan-4-one

| Catalyst | Primary Product |

|---|---|

| Raney Nickel | 1-Benzylazepan-4-ol |

| Pd/C | Azepan-4-one |

Gold Catalysis

In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, often exhibiting unique reactivity compared to other transition metals. While specific applications of gold catalysis to this compound are not prominently documented, the known reactivity patterns of gold catalysts suggest potential applications. Gold catalysts, particularly gold(I) and gold(III) complexes, are known to be excellent π-acid catalysts, activating alkynes, allenes, and alkenes towards nucleophilic attack. While the ketone in 1-benzylazepan-4-one is not a typical substrate for this type of activation, reactions involving the introduction of unsaturated moieties to the azepane ring could potentially be mediated by gold catalysts.

For instance, if a synthetic route involved the reaction of an alkyne-containing substrate with the azepanone scaffold, gold catalysis could play a crucial role in facilitating the reaction.

It is important to note that the field of catalysis is continuously evolving, and new catalytic systems are constantly being developed. The exploration of various catalysts, including those based on gold and other transition metals, holds significant potential for discovering novel and efficient transformations of this compound and related azepanone derivatives.

Strategic Applications of 1 Benzylazepan 4 One Hydrochloride in Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The unique structural features of 1-Benzylazepan-4-one (B111387) hydrochloride make it an ideal starting material for the synthesis of more complex, multi-cyclic systems. The presence of the ketone group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the azepane ring itself can serve as a foundational scaffold for further annulation.

Construction of Fused and Bridged Ring Systems

The construction of fused and bridged ring systems is a cornerstone of modern synthetic chemistry, enabling the creation of topographically complex molecules with defined three-dimensional shapes. While specific examples detailing the direct use of 1-Benzylazepan-4-one hydrochloride in the synthesis of fused and bridged systems are not extensively documented in publicly available literature, the general principles of intramolecular cyclization reactions can be applied. For instance, the ketone functionality could be elaborated into a side chain containing a nucleophilic or electrophilic center, which could then react with another position on the azepane or benzyl (B1604629) group to form a new ring.

Methodologies such as intramolecular aldol (B89426) condensations, Michael additions, or Pictet-Spengler reactions are commonly employed for the synthesis of such systems. The Pictet-Spengler reaction, for example, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While typically applied to the synthesis of tetrahydroisoquinolines and β-carbolines, analogous intramolecular reactions starting from derivatives of 1-Benzylazepan-4-one could conceptually lead to novel fused or bridged heterocyclic frameworks.

Synthesis of Spiro Compounds

Spirocyclic systems, where two rings share a single common atom, are of significant interest in medicinal chemistry due to their rigid and three-dimensional nature. 1-Benzylazepan-4-one is a prime candidate for the synthesis of spirocyclic compounds, with the C-4 carbonyl carbon serving as the spiro-center.

A common strategy involves the reaction of the ketone with a bifunctional nucleophile. For example, reaction with 1,2-ethanedithiol (B43112) under acidic conditions would yield a spiro-dithiolane, a versatile protecting group that can also be a precursor for further transformations. Similarly, reaction with ortho-phenylenediamine could lead to the formation of a spiro-benzodiazepine derivative.

A notable example in the broader context of spirocycle synthesis from cyclic ketones is the reaction of 1-benzylpiperidin-4-one, a close structural analog, in a Strecker reaction followed by cyclization to form a spiro-hydantoin. This highlights a potential pathway for the elaboration of 1-Benzylazepan-4-one into more complex spirocyclic architectures.

| Precursor | Reagent | Resulting Spiro System |

| 1-Benzylazepan-4-one | 1,2-Ethanedithiol | Spiro-dithiolane |

| 1-Benzylazepan-4-one | o-Phenylenediamine | Spiro-benzodiazepine |

| 1-Benzylazepan-4-one | KCN, (NH₄)₂CO₃ | Spiro-hydantoin (potential) |

Incorporation into Polycyclic Architectures

The incorporation of the 1-benzylazepan-4-one core into larger polycyclic architectures represents a significant synthetic challenge and an opportunity to create novel molecular scaffolds. This can be achieved through multi-step sequences that build additional rings onto the initial azepane framework.

One conceptual approach involves the use of multicomponent reactions (MCRs). An MCR could potentially bring together 1-Benzylazepan-4-one, another carbonyl compound, and a source of ammonia (B1221849) or an amine to construct a complex polycyclic system in a single step. For example, a reaction akin to the Hantzsch dihydropyridine (B1217469) synthesis, but adapted for the cyclic ketone, could lead to a polycyclic system containing a dihydropyridine ring fused to the azepane core.

Furthermore, the benzyl group on the nitrogen atom can be exploited. Cleavage of the benzyl group via hydrogenolysis would provide the secondary amine, which could then be used in further cyclization reactions to build additional rings, leading to intricate polycyclic structures.

Precursor for Chiral Molecule Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. 1-Benzylazepan-4-one, being a prochiral ketone, serves as an excellent starting point for the synthesis of chiral molecules through various asymmetric transformations.

Asymmetric Transformations of the Ketone Moiety

The ketone group at the C-4 position is the key to introducing chirality into the molecule. Asymmetric reduction of the ketone to the corresponding alcohol is a fundamental and widely studied transformation. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru- or Rh-based catalysts with chiral ligands).

The resulting chiral alcohol, 1-benzylazepan-4-ol (B25459), is a valuable intermediate that can be further elaborated. The stereochemistry of the newly formed hydroxyl group can direct subsequent reactions, allowing for the stereocontrolled synthesis of more complex chiral molecules.

| Reaction Type | Reagent/Catalyst | Product |

| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine | (S)-1-Benzylazepan-4-ol |

| Asymmetric Reduction | (S)-2-Methyl-CBS-oxazaborolidine | (R)-1-Benzylazepan-4-ol |

| Asymmetric Hydrogenation | Chiral Ru/Rh Catalyst | (R)- or (S)-1-Benzylazepan-4-ol |

Diastereoselective and Enantioselective Pathways

Beyond simple reduction, the ketone of 1-Benzylazepan-4-one can participate in a variety of diastereoselective and enantioselective reactions. For instance, the addition of a chiral nucleophile to the ketone can lead to the formation of a tertiary alcohol with a new stereocenter. The inherent chirality of the nucleophile would control the stereochemical outcome of the reaction.

Furthermore, the enolate of 1-Benzylazepan-4-one can be trapped with chiral electrophiles to generate products with a new stereocenter at the C-3 or C-5 position. The use of chiral auxiliaries attached to the nitrogen atom (after debenzylation) can also be a powerful strategy to induce stereoselectivity in reactions at the α-position to the carbonyl.

While specific, documented examples of these transformations on this compound are limited in readily accessible literature, the principles of asymmetric synthesis provide a clear roadmap for its use as a precursor to valuable chiral molecules. The combination of its flexible seven-membered ring and the strategically placed ketone functionality ensures that this compound will continue to be a valuable tool for synthetic chemists exploring the frontiers of complex molecule synthesis.

Intermediate in Multi-Step Synthesis of Complex Compounds

The utility of this compound in organic synthesis is most pronounced in its role as a versatile intermediate. Its structural framework, featuring a reactive ketone within a seven-membered azacycle and a protective N-benzyl group, allows for a variety of chemical transformations. This makes it a valuable starting material for constructing more complex molecules, particularly those with a functionalized azepane core, a motif present in numerous bioactive compounds. nih.gov

Derivatization to Amines and Other Functionalized Azepanes

The carbonyl group at the C-4 position of 1-Benzylazepan-4-one is a key handle for extensive derivatization. A primary transformation is its conversion to a wide array of substituted amines through reductive amination. masterorganicchemistry.comnih.gov This reaction involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity; they readily reduce the protonated iminium ion intermediate while being slow to react with the initial ketone. masterorganicchemistry.comnih.gov This process allows for the direct installation of diverse alkyl and aryl groups at the 4-position of the azepane ring. An example of this is the synthesis of 1-(1-Benzylazepan-4-yl)cyclopropan-1-amine, a specific derivative created from the parent ketone. nih.gov

Beyond reductive amination, the ketone can undergo other nucleophilic addition reactions and condensations. For instance, condensation with hydrazines, such as benzoylhydrazine, can form acylhydrazone derivatives. google.com These intermediates can then be subjected to further reduction or rearrangement reactions to generate different classes of functionalized azepanes.

Table 1: Examples of Derivatization Reactions of 1-Benzylazepan-4-one

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)3 or NaBH3CN | Substituted Amine |

| Condensation | Hydrazine derivative (e.g., Benzoylhydrazine) | Acylhydrazone |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |

Contribution to Diverse Chemical Libraries

In medicinal chemistry and drug discovery, the azepane ring is considered a "privileged scaffold." nih.govnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents. researchgate.netku.dk The azepane core is found in a variety of biologically active molecules, including anticancer, antiviral, and antidiabetic compounds. nih.gov

This compound is an excellent building block for the creation of diverse chemical libraries centered around this privileged scaffold. Its utility stems from several factors:

Reactive Core: The ketone functionality allows for the introduction of a wide range of substituents and functional groups, as detailed previously.

Structural Flexibility: The seven-membered ring provides a three-dimensional diversity that is often sought after in drug candidates.

Modifiable N-Substituent: The N-benzyl group can be removed via catalytic hydrogenation and replaced with other substituents, adding another layer of diversity to the synthesized library.

By systematically reacting the azepanone with various amines, aldehydes (in subsequent reactions), and other reagents, chemists can rapidly generate a large collection of unique, yet structurally related, azepane derivatives. These libraries are then screened against biological targets to identify lead compounds for drug development programs.

Table 2: Examples of Bioactive Compound Classes Containing the Azepane Moiety

| Therapeutic Area | Example Class/Compound | Reference |

|---|---|---|

| Anticancer | Mitomycin C (contains an aziridine (B145994) fused to a pyrrolo[1,2-a]indole core, but highlights the importance of nitrogen heterocycles in oncology) | nih.gov |

| Antiviral | Balanol (a fungal metabolite with an azepane core) | nih.gov |

| Antidiabetic | Certain dipeptidyl peptidase-4 (DPP-4) inhibitors | nih.gov |

Role in Methodological Development in Organic Synthesis

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. This often involves testing and optimizing new reactions, catalysts, or reagent systems on a range of substrates to prove their general applicability and efficiency. This compound and its analogs serve as valuable substrates in such methodological studies.

For example, the development of novel, highly efficient reagents for reductive amination, such as 1,2,3-triazole-borane complexes, requires testing on a variety of ketones, including cyclic aliphatic ketones like the azepanone core. rsc.org The predictable reactivity of the ketone in 1-benzylazepan-4-one makes it a good benchmark for comparing the effectiveness of a new method against established procedures like those using NaBH(OAc)3. nih.gov

Furthermore, research into novel catalytic systems for the synthesis and functionalization of seven-membered rings often utilizes compounds with the azepane framework. nih.gov For instance, developing new copper(I)-catalyzed tandem reactions to build the azepine core itself highlights the synthetic challenges and the importance of this heterocyclic system. nih.gov While not always the direct starting material, the established chemistry of compounds like 1-Benzylazepan-4-one provides a crucial reference point for evaluating the success and novelty of these new synthetic routes. Its well-defined structure and reactivity allow researchers to isolate and study the performance of their new method with greater clarity.

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive and detailed article on the advanced spectroscopic and structural characterization of the chemical compound this compound cannot be generated at this time. Extensive searches for the requisite experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy, have revealed that this information is not publicly available in scientific literature or databases.

The planned article was to be structured around a detailed examination of the compound's molecular architecture using a suite of advanced analytical techniques. The intended outline included an in-depth analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra to elucidate its complete structural framework and conformational dynamics. Furthermore, the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) was to be discussed to confirm the molecular formula and map its fragmentation pathways. The characterization was to be completed with an analysis of its vibrational modes through IR and Raman spectroscopy for the definitive identification of its functional groups.

Despite a thorough search of chemical databases, and scientific journals, including specialized publications such as the Journal of Organic Chemistry and Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, no specific experimental spectra or detailed analytical data for this compound could be located. While some commercial suppliers of this compound indicate the availability of such data upon request, it is not accessible in the public domain, thereby precluding the creation of a scientifically robust and detailed article as per the user's request.

The synthesis and characterization of novel compounds are often reported in scientific literature, with detailed spectral data provided in supplementary information. However, for this compound, with CAS number 1208-76-0, such a publication with comprehensive spectral analysis appears to be unavailable. The lack of this foundational data makes it impossible to conduct the in-depth analysis and generate the detailed data tables that were central to the article's intended scope.

Therefore, until such time as the experimental spectroscopic data for this compound becomes publicly available, the generation of the requested detailed scientific article remains unfeasible.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

As of the latest available scientific literature and structural databases, a definitive single-crystal X-ray diffraction study for 1-Benzylazepan-4-one (B111387) hydrochloride has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not publicly available.

The determination of the three-dimensional structure of a molecule through single-crystal X-ray crystallography is a cornerstone of chemical analysis. This powerful technique provides unequivocal insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a crystalline compound. For a molecule like 1-Benzylazepan-4-one hydrochloride, such a study would definitively establish the conformation of the seven-membered azepane ring, the orientation of the benzyl (B1604629) group relative to the heterocyclic ring, and the specific interactions of the hydrochloride ion with the protonated amine.

While experimental data for the title compound is not accessible, the general principles of X-ray crystallography would be applicable. A typical workflow for such an analysis involves:

Crystal Growth: The first and often most challenging step is to grow single crystals of this compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other techniques such as vapor diffusion or cooling crystallization.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The initial arrangement of atoms in the unit cell is determined using computational methods, a process known as solving the structure. This initial model is then refined against the experimental data to yield a precise and detailed three-dimensional structure.

In the absence of a specific crystallographic study for this compound, researchers often turn to data from structurally related compounds to infer potential conformational features. For instance, crystallographic studies of other substituted azepane derivatives can provide valuable information on the preferred conformations of the azepane ring system. However, it is crucial to note that such comparisons are speculative, as the substitution pattern and the presence of a counter-ion can significantly influence the solid-state packing and molecular conformation.

A search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, did not yield an entry for this compound. The future reporting of its crystal structure would be a valuable addition to the chemical literature, providing a foundational piece of data for molecular modeling studies and a deeper understanding of its structure-property relationships.

Computational and Theoretical Investigations of 1 Benzylazepan 4 One Hydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for understanding the electronic properties and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict molecular geometries, reaction energies, and to elucidate reaction mechanisms by locating transition states. For a molecule like 1-benzylazepan-4-one (B111387) hydrochloride, DFT calculations, often using functionals like B3LYP or M06-2X, could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate vibrational frequencies: Predict the infrared spectrum and confirm that the optimized geometry corresponds to a stable molecule.

Investigate reaction pathways: For instance, in the synthesis or further transformation of 1-benzylazepan-4-one, DFT can model the energy changes along a reaction coordinate, identifying the energy barriers (activation energies) and the structures of transition states. Studies on other cyclic compounds have successfully used DFT to understand reaction mechanisms, such as 1,3-dipolar cycloadditions. cutm.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. google.comunacademy.comyoutube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

For 1-benzylazepan-4-one hydrochloride, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is likely to be located on the electron-rich regions, such as the nitrogen atom or the phenyl ring, while the LUMO may be associated with the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

A hypothetical FMO analysis might yield the following conceptual data:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the molecule's capacity to act as an electron donor, likely localized on the nitrogen and phenyl ring. |

| LUMO | -1.2 | Indicates the molecule's capacity to act as an electron acceptor, likely centered on the carbonyl group. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical reactivity and kinetic stability. |

Thermodynamic and Kinetic Predictions for Chemical Transformations

By combining DFT and FMO analyses, researchers can predict the thermodynamic and kinetic favorability of chemical transformations involving this compound.

Thermodynamic Predictions: Calculations of the change in Gibbs free energy (ΔG) for a reaction can determine whether the products are more or less stable than the reactants. A negative ΔG indicates a spontaneous reaction.

Kinetic Predictions: Calculation of the activation energy (the energy of the transition state relative to the reactants) provides insight into the reaction rate. A lower activation energy implies a faster reaction.

These predictions are crucial for optimizing reaction conditions, such as temperature and catalysts, for the synthesis and subsequent reactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. byjus.com This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and its interactions with other molecules.

The seven-membered azepane ring in 1-benzylazepan-4-one is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the benzyl (B1604629) group and the ketone functionality will influence the relative stability of these conformers.

Studies on related azepanone-based inhibitors have shown that the conformation of the azepanone ring is critical for biological activity. unacademy.comlibretexts.org For example, small-molecule X-ray crystallography of a related compound established that the unbound molecule adopted an equatorial conformation for a substituent, while molecular modeling predicted a higher-energy axial orientation when bound within an enzyme's active site. libretexts.org

An MD simulation of this compound in a solvent (e.g., water) would reveal:

Preferential Conformations: The simulation would show which conformations are most stable and how the molecule transitions between them.

Solvation Effects: It would illustrate how solvent molecules arrange around the solute and influence its conformation.

Intermolecular Interactions: If simulated with other molecules (e.g., a reactant or a biological target), MD can map out the key intermolecular forces, such as hydrogen bonds and van der Waals interactions.

A hypothetical conformational analysis might reveal the following energy differences:

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Twist-Chair | 0.0 | Likely the most stable conformation. |

| Chair | 1.5 | Slightly higher in energy. |

| Twist-Boat | 3.2 | A higher energy, more flexible conformer. |

| Boat | 5.8 | A high-energy transition state conformer. |

Predictive Modeling for Synthetic Design and Optimization

Predictive modeling uses computational algorithms and statistical methods to forecast the properties and behavior of molecules. In the context of this compound, this could involve:

Quantitative Structure-Activity Relationship (QSAR): If a set of related compounds with known activities were available, QSAR models could be built to predict the activity of new, unsynthesized derivatives of 1-benzylazepan-4-one.

Synthetic Route Prediction: Software tools can analyze the structure of 1-benzylazepan-4-one and suggest potential synthetic pathways based on known chemical reactions. This can help in designing more efficient and cost-effective syntheses.

Property Prediction: Various models can predict physicochemical properties such as solubility, boiling point, and partition coefficient, which are important for chemical engineering and pharmaceutical development.

While specific computational studies on this compound are currently lacking, the application of the theoretical methods outlined above would provide invaluable insights into its structure, reactivity, and potential applications. Such studies would be a crucial step in the rational design of new synthetic processes and novel molecules based on the 1-benzylazepan-4-one scaffold.

Future Research Directions and Emerging Synthetic Prospects

Exploration of Novel Catalytic Transformations of the Azepanone Core

The functionalization of the azepanone core is a key area for future synthetic exploration. While traditional methods often involve stoichiometric reagents, the development of novel catalytic transformations offers a more efficient and atom-economical approach.

Recent advancements in catalysis have opened new avenues for the functionalization of cyclic ketones. For instance, dual photocatalytic and organocatalytic processes have been developed for the direct β-functionalization of cyclic ketones. rsc.org This strategy could be adapted for 1-benzylazepan-4-one (B111387), allowing for the introduction of various substituents at the β-position to the carbonyl group, leading to a diverse range of novel derivatives.

Furthermore, iridium-catalyzed C-C bond activation driven by aromatization presents a powerful tool for the deconstructive synthesis of complex molecules from cyclic ketones. nih.gov Applying such a strategy to 1-benzylazepan-4-one could lead to ring-opening or rearrangement reactions, providing access to unique molecular scaffolds. The development of enantioselective catalytic methods is also a significant area of interest. For example, integrating enzymatic and photoredox catalysis has proven effective for the enantioselective reduction of aromatic ketones, a technique that could potentially be applied to the azepanone core. rsc.org

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.comnih.gov For the synthesis of 1-benzylazepan-4-one and its analogs, this translates to the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot and multi-component reactions to minimize waste.

A significant focus is on replacing hazardous reagents and solvents. For example, the use of water as a solvent in organic reactions is highly desirable. rsc.org Research into performing key steps of the 1-benzylazepan-4-one synthesis in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, could significantly improve the environmental footprint of the process.

The development of reusable heterogeneous catalysts is another cornerstone of green chemistry. rsc.org For instance, a heterogeneous Co–Nx catalyst has been developed for the one-pot reductive amination of carbonyl compounds, offering an environmentally friendly route to secondary amines. rsc.org Similar catalyst systems could be explored for the synthesis of the azepane ring in 1-benzylazepan-4-one.

Microwave-assisted organic synthesis is another green technique that can accelerate reactions, improve yields, and reduce energy consumption. mdpi.comnih.gov The application of microwave irradiation to the cyclization and functionalization steps in the synthesis of azepanones could lead to more efficient and sustainable processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. youtube.comresearchgate.netnih.gov The integration of flow chemistry into the synthesis of 1-benzylazepan-4-one could lead to more efficient and scalable production.

Key synthetic steps, such as the cyclization to form the azepane ring or subsequent functionalization reactions, could be adapted to a flow regime. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov For example, continuous-flow stereoselective reduction of prochiral ketones has been successfully demonstrated using whole-cell bioreactors, a technique that could be explored for the synthesis of chiral azepanone derivatives. rsc.org

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. These platforms can rapidly screen a wide range of reaction conditions and catalysts, significantly reducing the time required for process development.

Discovery of Unprecedented Reactivity Patterns

The exploration of novel reactivity patterns of the 1-benzylazepan-4-one core could lead to the discovery of entirely new classes of compounds with unique biological activities. This involves subjecting the molecule to unconventional reaction conditions or novel catalytic systems to uncover previously unknown transformations.

For instance, the acid-catalyzed treatment of certain cyclic aldols has been shown to lead to unprecedented elimination reactions and skeletal rearrangements. mdpi.comnih.gov Investigating the behavior of 1-benzylazepan-4-one under similar conditions could reveal new synthetic pathways.

The use of photoredox catalysis has already been mentioned in the context of functionalization, but its potential for discovering unprecedented reactivity is vast. By using different photocatalysts and reaction conditions, it may be possible to induce novel radical-mediated transformations of the azepanone ring.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Benzylazepan-4-one hydrochloride, and what key reaction parameters influence yield?

- The synthesis typically involves multi-step organic reactions, such as alkylation of azepan-4-one derivatives with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., potassium carbonate) under reflux conditions . Critical parameters include solvent choice (e.g., anhydrous tetrahydrofuran), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-reaction purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR): - and -NMR can confirm the benzyl group's aromatic protons (δ 7.2–7.4 ppm) and the azepanone ring's carbonyl carbon (δ ~210 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, with mobile phases like acetonitrile/water (70:30 v/v) and C18 columns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNO) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical resistance), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of fine powders or aerosols.

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound to minimize by-products and improve scalability?

- Catalyst Screening: Transition-metal catalysts (e.g., palladium for cross-coupling) or phase-transfer catalysts may enhance regioselectivity and reduce side reactions .

- Flow Chemistry: Continuous flow systems improve heat/mass transfer, enabling precise control of exothermic reactions and scalability .

- By-Product Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction stoichiometry or quenching protocols .

Q. How do structural modifications to the benzyl or azepanone moieties impact the compound's biological activity, and what computational methods support this analysis?

- Structure-Activity Relationship (SAR): Substituting the benzyl group with electron-withdrawing groups (e.g., -NO) or altering the azepanone ring size (e.g., six-membered vs. seven-membered) can modulate binding affinity to biological targets like G-protein-coupled receptors .

- Computational Tools: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with target proteins, while DFT calculations (Gaussian) assess electronic effects of substituents .

Q. What analytical approaches resolve discrepancies in pharmacological data between in vitro and in vivo studies of this compound?

- Metabolite Profiling: LC-MS/MS identifies active metabolites in plasma or tissue homogenates that may contribute to in vivo efficacy not observed in vitro .